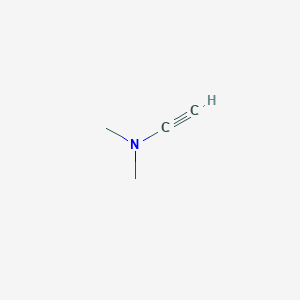

N,N-Dimethylethynamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H7N |

|---|---|

Molecular Weight |

69.11 g/mol |

IUPAC Name |

N,N-dimethylethynamine |

InChI |

InChI=1S/C4H7N/c1-4-5(2)3/h1H,2-3H3 |

InChI Key |

HYQBDADKUWXZFE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C#C |

Origin of Product |

United States |

Foundational & Exploratory

chemical properties and reactivity of N,N-dimethylethynamine

An In-depth Technical Guide to the Chemical Properties and Reactivity of N,N-Dimethylethynamine

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, also known as N,N-dimethylaminoacetylene, is a prominent member of the ynamine class of organic compounds.[1] Ynamines are characterized by a nitrogen atom directly attached to a carbon-carbon triple bond, a structural motif that imbues them with unique and potent reactivity. The powerful electron-donating effect of the nitrogen atom polarizes the alkyne, rendering the β-carbon exceptionally nucleophilic. This electronic feature makes this compound a highly valuable and versatile building block in organic synthesis, particularly in the construction of complex heterocyclic systems and for the introduction of functionalized two-carbon units. However, this high reactivity also necessitates careful handling due to its sensitivity toward hydrolysis.[2] This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a volatile and reactive compound. Its physical and chemical characteristics are summarized below, derived from computational data and experimental observations where available.

Physical Data

The fundamental properties of this compound are presented in the following table for quick reference.

| Property | Value | Source |

| Molecular Formula | C4H7N | [1] |

| Molecular Weight | 69.11 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 24869-88-3 | [1] |

| Canonical SMILES | CN(C)C#C | [1] |

| InChIKey | HYQBDADKUWXZFE-UHFFFAOYSA-N | [1] |

Electronic Structure and Spectroscopic Properties

The defining feature of this compound is its electronic structure. The lone pair of electrons on the nitrogen atom engages in p-π conjugation with the alkyne's π-system. This delocalization significantly increases the electron density at the terminal (β) carbon atom, making it a strong nucleophile and a soft base. This contrasts sharply with terminal alkynes, where the acetylenic proton is acidic.

Caption: Resonance contributors of this compound.

This electronic distribution is reflected in its spectroscopic data. While specific spectral data for this compound is not abundant in the provided search results, ynamines generally exhibit characteristic signals in their ¹³C NMR spectra, with the α-carbon appearing significantly downfield and the β-carbon upfield, confirming the charge polarization.

Reactivity and Synthetic Applications

The reactivity of this compound is governed by the nucleophilicity of its β-carbon. It readily reacts with a wide array of electrophiles and participates in various pericyclic reactions.

Reactions with Electrophiles

Hydrolysis: Ynamines are highly sensitive to moisture and acidic conditions.[2] Protonation of the β-carbon by water or acid generates a reactive keteniminium ion intermediate. This intermediate is rapidly attacked by water, leading to the formation of an N,N-dimethylacetamide after tautomerization. This hydrolytic instability is a key consideration in the handling and storage of ynamines.[2]

Caption: Hydrolysis of this compound.

Alkylation and Acylation: The nucleophilic β-carbon readily attacks alkyl and acyl halides. These reactions provide a direct route to functionalized enamines or ketene aminals (in the case of acylation followed by rearrangement), which are themselves valuable synthetic intermediates.

Cycloaddition Reactions

This compound is an excellent partner in cycloaddition reactions, serving as a versatile two-atom component.

[2+2] Cycloadditions: With ketenes, isocyanates, and certain alkenes, this compound undergoes [2+2] cycloaddition to form four-membered rings. These reactions are often highly regioselective due to the strong electronic bias of the ynamine.

[3+2] Cycloadditions: This class of reactions is particularly useful for the synthesis of five-membered heterocycles. This compound reacts with 1,3-dipoles such as azides, nitrile oxides, and nitrones.[3][4] The regioselectivity is predictable, with the nucleophilic β-carbon of the ynamine attacking the electrophilic terminus of the dipole.

Caption: Generalized [3+2] cycloaddition pathway.

[4+2] Cycloadditions (Diels-Alder Reactions): As a highly activated dienophile, this compound can participate in Diels-Alder reactions with electron-rich or electron-poor dienes to construct six-membered rings. The resulting cycloadducts are highly functionalized enamines, which can be further elaborated.

Role as a Synthetic Precursor

The products derived from the reactions of this compound are often stable intermediates that can be used in subsequent transformations. For instance, the enamines formed from cycloaddition or alkylation reactions can be hydrolyzed under acidic conditions to reveal a ketone functionality, making the ynamine a masked acyl anion equivalent.

Experimental Protocols and Safe Handling

The high reactivity and potential hazards of this compound necessitate strict adherence to safety protocols and careful experimental design.

General Experimental Protocol: [3+2] Cycloaddition with an Azide

The following is a representative, non-validated protocol illustrating a typical use case for this compound. Note: This protocol must be adapted and optimized for specific substrates and scales, and a thorough risk assessment must be conducted prior to execution.

-

Inert Atmosphere: All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon. The reaction should be conducted under an inert atmosphere for its entire duration.

-

Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, dissolve the azide substrate (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene, THF).

-

Addition of Ynamine: Cool the solution to the desired temperature (e.g., 0 °C or room temperature, depending on the reactivity of the azide). Slowly add this compound (1.1 to 1.5 equivalents) via syringe through the septum.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, carefully quench the reaction (if necessary) and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Safety and Handling

While specific safety data for this compound is scarce, the properties of related ynamines and other reactive amines provide a basis for safe handling procedures. The saturated analogue, N,N-dimethylethylamine, is classified as an extremely flammable liquid that causes burns and is harmful if inhaled or ingested.[5]

-

Toxicity and Corrosivity: Assume this compound to be toxic and corrosive. Avoid all contact with skin and eyes, and prevent inhalation of vapors.[6][7][8] All manipulations must be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[6][9]

-

Flammability: Ynamines are typically flammable. Keep away from all sources of ignition, including heat, sparks, and open flames.[8][9] Ground and bond all containers and transfer equipment to prevent static discharge.[6][9]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area designated for flammable liquids.[6][10] Protect from moisture and light.[6][10]

-

Spills and Disposal: In case of a spill, absorb with an inert material like vermiculite or sand and place in a suitable container for disposal.[6] Dispose of waste in accordance with local, state, and federal regulations. Do not flush down the drain.

Conclusion

This compound is a uniquely reactive and powerful tool in the arsenal of the synthetic organic chemist. Its electron-rich alkyne functionality drives its utility in a vast range of chemical transformations, most notably in the regioselective synthesis of heterocyclic compounds through cycloaddition reactions. Understanding its electronic properties is key to predicting its behavior and harnessing its synthetic potential. However, its high reactivity is coupled with significant handling challenges, including hydrolytic instability and potential toxicity, which demand rigorous adherence to safety protocols. For the informed researcher, this compound offers elegant and efficient solutions to complex synthetic problems, solidifying the role of ynamines as indispensable building blocks in modern organic chemistry.

References

-

N ,N -Dimethylethylamine. Grokipedia. [Link]

-

This compound | C4H7N | CID 12773240. PubChem. [Link]

-

Material Safety Data Sheet - N,N-Dimethylethanolamine, 99%. (2006, June 6). Cole-Parmer. [Link]

-

Safety Data Sheet: N,N'-Dimethylethylenediamine. Chemos GmbH&Co.KG. [Link]

-

Enamines – formation, properties, reactions, and mechanisms. (2025, April 16). Master Organic Chemistry. [Link]

-

N, N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications. (2024, September 2). [Link]

-

Ynamides: A Modern Functional Group For The New Millennium. PMC. [Link]

-

Recent Advances in the Chemistry of Ynamines and Ynamides | Request PDF. ResearchGate. [Link]

-

The [3+2]Cycloaddition Reaction. [Link]

-

(3 + 2) Cycloaddition Reaction of the Endocyclic N -Silyl Enamine and N , N′ -Cyclic Azomethine Imine | Request PDF. ResearchGate. [Link]

Sources

- 1. This compound | C4H7N | CID 12773240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. researchgate.net [researchgate.net]

- 5. N,N-Dimethylethylamine - Hazardous Agents | Haz-Map [haz-map.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemos.de [chemos.de]

- 10. N,N-Dimethylethylamine | 598-56-1 [chemicalbook.com]

electronic structure and nucleophilicity of ynamines

An In-depth Technical Guide to the Electronic Structure and Nucleophilicity of Ynamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ynamines, alkynes bearing a nitrogen atom at the C1 position, represent a uniquely reactive and versatile class of molecules in organic synthesis. Their potent nucleophilicity, a direct consequence of a polarized electronic structure, allows for a vast array of chemical transformations. However, this same reactivity often leads to instability, a challenge largely overcome by their acylated counterparts, the ynamides. This guide provides a deep dive into the fundamental electronic principles governing ynamine chemistry, explains the origins and factors controlling their nucleophilicity, and details the experimental and computational methodologies used to study these properties. By understanding these core concepts, researchers can better harness the synthetic potential of this powerful functional group in the construction of complex molecules, including novel pharmaceutical agents.

The Electronic Architecture: A "Push-Pull" System

The chemical behavior of ynamines is intrinsically linked to the powerful electronic interplay between the nitrogen lone pair and the alkyne π-system. This interaction, often termed a "push-pull" effect, fundamentally defines their structure and reactivity.

Resonance and Electron Delocalization

The nitrogen atom, being directly attached to the sp-hybridized carbon of the alkyne, acts as a strong π-electron donor. Its lone pair of electrons delocalizes into the carbon-carbon triple bond. This delocalization is so significant that the electronic structure of an ynamine is best described as a hybrid of two primary resonance contributors: a neutral ynamine form and a zwitterionic keteniminium form.[1] This resonance places a substantial partial negative charge on the β-carbon, which is the ultimate source of the ynamine's nucleophilicity.[2]

Figure 1: Key resonance contributors of a generic ynamine, illustrating the nitrogen lone pair "pushing" electron density to the β-carbon.

The Role of Substituents: Tuning Reactivity and Stability

The degree of this "push-pull" interaction is highly tunable, primarily through the choice of substituents on the nitrogen atom. This is the critical distinction between highly reactive ynamines and their more stable, synthetically practical analogues, ynamides.

-

Ynamines (Alkyl Substituents): With electron-donating alkyl groups on the nitrogen, the lone pair is readily available for delocalization, maximizing the electron density on the β-carbon. This results in exceptionally high nucleophilicity but also leads to instability, particularly towards moisture and acids, which can readily protonate the electron-rich alkyne.[3][4]

-

Ynamides (Acyl/Sulfonyl Substituents): When an electron-withdrawing group (EWG), such as a carbonyl or sulfonyl group, is attached to the nitrogen, the lone pair is delocalized not only into the alkyne but also into the EWG.[2][5][6] This moderation of the nitrogen's donating ability significantly stabilizes the molecule, making ynamides generally bench-stable and far easier to handle.[5] While this enhanced stability comes at the cost of reduced nucleophilicity compared to ynamines, ynamides strike an excellent balance of stability and reactivity, making them invaluable building blocks in modern synthesis.[2][7]

Nucleophilicity: The β-Carbon as a Potent Reaction Center

The accumulation of electron density at the β-carbon transforms it into a powerful nucleophilic center, capable of attacking a wide range of electrophiles. This reactivity is comparable to, and often exceeds, that of other carbon nucleophiles like enamines.[8]

Factors Governing Nucleophilic Strength

Several factors modulate the nucleophilic character of the ynamine β-carbon:

-

Nitrogen Substitution: As discussed, electron-donating groups on nitrogen increase nucleophilicity, while electron-withdrawing groups decrease it. This is the most significant controlling factor.

-

Steric Hindrance: Bulky substituents on the nitrogen or the alkyne can sterically impede the approach of an electrophile, reducing the reaction rate, a common principle for all nucleophiles.[9][10]

-

Electrophile Identity: The nature of the electrophile plays a crucial role. Ynamines react readily with hard electrophiles like protons and a wide variety of carbon-based electrophiles such as aldehydes, ketones, and iminium ions.[11][12]

The general mode of reaction involves the attack of the β-carbon on an electrophile, leading to the formation of a vinyl cation intermediate that is stabilized by the nitrogen atom.

Figure 2: General reaction pathway showing the nucleophilic β-carbon of an ynamine attacking a generic electrophile (E⁺).

Key Reaction Classes Showcasing Nucleophilicity

-

Hydrolysis: The high basicity of the β-carbon makes ynamines extremely sensitive to protic sources. Protonation yields a keteniminium ion, which is rapidly attacked by water to ultimately afford an amide.[3][4] This hydrolytic instability is a defining limitation of ynamine chemistry.

-

Addition to Carbonyls and Imines: Ynamides undergo nucleophilic addition to aldehydes and ketones, providing access to N-substituted propargylic alcohols, which are valuable synthetic intermediates.[11]

-

Cycloaddition Reactions: Ynamines and ynamides are superb partners in a variety of cycloaddition reactions, including [2+2], [3+2], and [4+2] variants, enabling the rapid construction of complex heterocyclic and carbocyclic frameworks.[7][13]

Methodologies for Analysis and Characterization

A combination of spectroscopic and computational tools is essential for probing the electronic structure and quantifying the reactivity of ynamines and ynamides.

Experimental & Spectroscopic Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a direct probe of the electron density at the alkyne carbons. The β-carbon (Cβ) of ynamines exhibits a characteristic upfield shift compared to typical alkynes, reflecting its high electron density. Conversely, the α-carbon (Cα) is shifted downfield due to the deshielding effect of the nitrogen. This distinct pattern provides clear evidence of the electronic polarization.

Table 1: Representative ¹³C NMR Chemical Shifts Illustrating Electronic Effects

| Compound Type | Example | R₂N- Group | δ (Cα) ppm | δ (Cβ) ppm | Justification |

| Ynamine | N,N-Diethylprop-1-yn-1-amine | -NEt₂ (Donating) | ~89 | ~45 | Strong N donation shields Cβ significantly. |

| Ynamide | N-(Prop-1-yn-1-yl)pivalamide | -NHCOtBu (Withdrawing) | ~75 | ~65 | Reduced N donation deshields Cβ relative to ynamine. |

| Simple Alkyne | Pent-2-yne | N/A | ~75 | ~80 | Reference showing typical alkyne shifts without N-donation. |

-

Kinetic Analysis: The nucleophilicity of different ynamines can be quantitatively compared by measuring their reaction rates with a standardized set of electrophiles under controlled conditions. Such studies have confirmed the strong influence of both electronic and steric factors on their reactivity.[13]

Computational Chemistry Workflows

-

Density Functional Theory (DFT): DFT calculations are invaluable for visualizing the electronic landscape of ynamines. They allow for the calculation of:

-

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) of an ynamine is typically localized on the N-C≡C- fragment, with a large coefficient on the β-carbon, confirming it as the site of nucleophilic attack.

-

Electrostatic Potential Maps: These maps visually represent the charge distribution, clearly showing the negative potential (electron richness) at the β-carbon.

-

-

Natural Bond Orbital (NBO) Analysis: This method provides a quantitative measure of the electronic delocalization. NBO analysis can calculate the stabilization energy associated with the interaction between the nitrogen lone pair orbital (n) and the antibonding π* orbital of the alkyne (n → π*), providing a numerical value for the strength of the "push-pull" effect.

Synthetic Utility and Outlook

The unique reactivity profile of ynamines, and particularly the synthetically robust ynamides, has established them as premier building blocks for organic synthesis. Their ability to act as potent nucleophiles has been exploited in the synthesis of a multitude of nitrogen-containing heterocycles—privileged structures in medicinal chemistry.[7] Furthermore, recent advances have positioned ynamides as novel coupling reagents for peptide synthesis, offering advantages in suppressing racemization.[14]

The rational design of new reactions and the development of novel drug candidates can be greatly enhanced by a firm grasp of the fundamental electronic principles that govern ynamine and ynamide reactivity. As our understanding deepens, the scope of their application in constructing molecular complexity will undoubtedly continue to expand, solidifying their role as a powerful tool in the chemist's arsenal.

References

-

Ynamides: A Modern Functional Group For The New Millennium. National Institutes of Health. [Link]

-

Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations. ACS Publications. [Link]

-

Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. National Institutes of Health. [Link]

-

Ring forming transformations of ynamides via cycloaddition. Royal Society of Chemistry. [Link]

-

Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

-

Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations. National Institutes of Health. [Link]

-

Enamines. Master Organic Chemistry. [Link]

-

amines as nucleophiles. Chemguide. [Link]

-

From ynamines to ynamides. ResearchGate. [Link]

-

Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations. ACS Publications. [Link]

-

The Nucleophile. Chemistry LibreTexts. [Link]

-

Catalytic Enantioselective Nucleophilic Addition of Ynamides to Aldehydes. National Institutes of Health. [Link]

-

Recent Advances in the Chemistry of Ynamines and Ynamides. ResearchGate. [Link]

-

Mesomeric resonance structures of ynamines, ynamides and 1,3-butadiynamides. ResearchGate. [Link]

-

Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. ResearchGate. [Link]

-

Nucleophilic Addition of Amines- Imine and Enamine Formation. Chemistry LibreTexts. [Link]

-

CC-Coupling Reactions of Group 6 Allenylidenes with Ynamines: Formation of New Cyclobutenylidene and Pentatrienylidene Complexes. ACS Publications. [Link]

-

An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

-

Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. National Institutes of Health. [Link]

-

Terminal Ynamides: Synthesis, Coupling Reactions and Additions to Common Electrophiles. National Institutes of Health. [Link]

-

Ynamide Coupling Reagents: Origin and Advances. National Institutes of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S3S63 Terminal Ynamides: Synthesis, Coupling Reactions and Additions to Common Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ring forming transformations of ynamides via cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00139C [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Catalytic Enantioselective Nucleophilic Addition of Ynamides to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability & Handling of N,N-Dimethylethynamine: A Technical Guide

Executive Summary

N,N-Dimethylethynamine (also known as N,N-dimethylaminoacetylene) represents a classic case of kinetic stability masking thermodynamic instability . While it is a potent neutral nucleophile and a valuable building block for constructing nitrogenous heterocycles, its high ground-state energy renders it susceptible to rapid degradation via hydrolysis, polymerization, and isomerization.

This guide analyzes the thermodynamic drivers of this instability and provides evidence-based protocols for its synthesis, storage, and application in drug discovery workflows.

Molecular Architecture & Electronic Instability

The reactivity of this compound stems from the orbital interaction between the nitrogen lone pair and the alkyne

Resonance and Polarization

Unlike normal alkynes, the nitrogen atom donates electron density into the triple bond (

-

Canonical Form A:

(Neutral) -

Canonical Form B:

(Zwitterionic contributor)

Thermodynamic Consequence: The resonance stabilization energy is insufficient to offset the high enthalpy of formation (

Degradation Pathways: The Keteniminium Gateway

The primary failure mode for this compound is acid-catalyzed hydrolysis . Even trace atmospheric moisture acts as a catalyst due to the extreme basicity of the

Mechanism of Hydrolysis

The degradation does not proceed via direct nucleophilic attack on the alkyne. Instead, it follows a proton-first mechanism:

-

Protonation: The

-carbon accepts a proton, breaking the triple bond symmetry and forming a highly electrophilic keteniminium ion . -

Nucleophilic Trapping: Water attacks the central carbon of the keteniminium.

-

Tautomerization: The resulting enol-amine rearranges to the thermodynamically stable amide.

Visualization: Hydrolysis Pathway

Figure 1: The irreversible hydrolysis cascade. The formation of the keteniminium ion is the critical "point of no return," driven by the high basicity of the ynamine

Thermodynamic Landscape: Ynamine vs. Ketenimine

Researchers must distinguish between the ynamine (

For this compound (

| Parameter | Ynamine (Reactant) | Amide (Product) | Status |

| Enthalpy of Formation ( | High (Positive) | Low (Negative) | Highly Exothermic Reaction |

| C-C Bond Order | 3 (Triple) | 1 (Single) | Driving Force |

| Basicity ( | High (at C- | Low (at O) | Kinetic Susceptibility |

Key Insight: The conversion of an ynamine to an amide is exothermic by approximately 30–40 kcal/mol . This massive thermodynamic driving force means that equilibrium is effectively non-existent ; once water is introduced, the reaction goes to completion.

Experimental Protocols & Handling

To utilize this compound effectively, one must treat it as a transient reagent unless rigorous isolation protocols are followed.

Storage and Handling

-

Atmosphere: Strictly inert (Argon/Nitrogen).

is generally tolerated, but atmospheric moisture is fatal. -

Temperature: Store at -20°C . Thermal energy can trigger polymerization (dimerization to cyclobutadienes or trimerization to benzenes).

-

Container: Teflon-sealed glass or Schlenk flasks. Avoid ground glass joints without grease, as polymerization products can seize them.

Synthesis & Purification (Viehe Protocol Variant)

Source Grounding: Based on the foundational work of H. G. Viehe [1].

Method: Elimination of hydrogen halide from

Step-by-Step Isolation Protocol:

-

Generation: Generate this compound in dry ether at 0°C.

-

Filtration: Filter LiCl/salts under inert atmosphere (Schlenk frit).

-

Distillation: Distill at reduced pressure (e.g., 50-60°C at 100 mmHg). Do not heat above 80°C to avoid explosive polymerization.

-

Stabilization: Collect into a receiver containing activated 4Å molecular sieves.

Stability Assay (Self-Validating)

Before using a stored batch, validate its integrity using NMR.

| Observation ( | Interpretation | Action |

| Singlet | Intact Ynamine | Proceed |

| Singlet | Amide (Hydrolysis) | Purify/Discard |

| Broad multiplets / insoluble solids | Polymerization | DANGER - Peroxide risk if old |

Synthetic Utility vs. Stability Trade-offs[1]

In drug development, ynamines are used to synthesize 4-aminoquinolines , coumarins , and thioamides . To mitigate instability, use the "In Situ Generation" strategy.

Workflow: In Situ Generation for Cycloaddition

Figure 2: The "Generate and Trap" strategy avoids the need to isolate the thermodynamically unstable ynamine, bypassing storage risks.

References

-

Viehe, H. G. (1967).[1][2] Ynamines. Angewandte Chemie International Edition, 6(9), 767–778. Link

-

Evano, G., et al. (2016). A Journey in the Chemistry of Ynamides: From Synthesis to Applications. Accounts of Chemical Research. Link

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link

-

NIST Chemistry WebBook. (n.d.). Ethanamine, N,N-dimethyl- Thermochemical Data. Link(Note: Provides data for the saturated amine analog, illustrating the baseline stability difference).

Sources

The Ascendancy of Aminoacetylene Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of aminoacetylene derivatives, a class of compounds of burgeoning importance in medicinal chemistry and materials science. We delve into the core synthetic methodologies, including the ubiquitous A³ coupling and Sonogashira reactions, as well as specialized techniques for the preparation of ynamides. The underlying mechanisms of these transformations are explored, providing a rational basis for experimental design and optimization. Furthermore, this guide illuminates the diverse reactivity of aminoacetylene derivatives, with a particular focus on their utility in cycloaddition reactions for the construction of complex heterocyclic scaffolds. Key applications in drug discovery are highlighted, supported by data on the biological activity of propargylamine-containing compounds. In the realm of materials science, the role of aminoacetylene derivatives as monomers for functional polymers is discussed. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights to accelerate innovation in this exciting area of chemical science.

Introduction: The Structural and Electronic Uniqueness of Aminoacetylene Derivatives

Aminoacetylene derivatives, characterized by the presence of a nitrogen atom directly or indirectly attached to an alkyne moiety, represent a unique class of organic compounds. The juxtaposition of the electron-rich amino group and the electron-deficient triple bond imparts a distinctive electronic character, leading to a rich and versatile reactivity profile. This inherent reactivity, coupled with the linear geometry of the acetylene unit, makes these compounds highly valuable building blocks in organic synthesis.

The two major subclasses of aminoacetylene derivatives are propargylamines, where the amino group is attached to a carbon adjacent to the alkyne, and ynamides, where the nitrogen atom is directly bonded to the acetylenic carbon. The differing connectivity in these subclasses results in distinct electronic properties and, consequently, different applications. Propargylamines are widely recognized as important intermediates in the synthesis of nitrogen-containing heterocycles and have been incorporated into numerous biologically active molecules.[1][2] Ynamides, on the other hand, are powerful and versatile synthons, participating in a wide array of transformations including cycloadditions and rearrangements.[3][4]

This guide will provide a detailed exploration of the synthetic routes to these valuable compounds, their characteristic reactions, and their burgeoning applications in fields at the forefront of scientific discovery.

Synthetic Methodologies: A Toolkit for Accessing Aminoacetylene Scaffolds

The efficient construction of the aminoacetylene framework is paramount to harnessing its synthetic potential. Over the years, a number of powerful synthetic methods have been developed, with multicomponent reactions being particularly prominent due to their atom economy and operational simplicity.

The A³ (Aldehyde-Alkyne-Amine) Coupling Reaction: A Cornerstone of Propargylamine Synthesis

The A³ coupling reaction is a one-pot, three-component reaction between an aldehyde, a terminal alkyne, and an amine to produce a propargylamine.[5] This reaction is typically catalyzed by a transition metal, with copper, gold, and silver being the most common.[5] The A³ coupling is highly valued for its broad substrate scope, mild reaction conditions, and the fact that water is the only byproduct.[6]

Mechanism of the A³ Coupling Reaction:

The generally accepted mechanism for the copper-catalyzed A³ coupling reaction involves two interconnected catalytic cycles.[6]

Figure 1: General mechanism of the copper-catalyzed A³ coupling reaction.

Experimental Protocol: A Typical Copper-Catalyzed A³ Coupling Reaction [7]

-

To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in a suitable solvent (e.g., toluene, 3 mL) in a reaction vessel, add the terminal alkyne (1.2 mmol).

-

Add the copper catalyst (e.g., a dicopper complex, 0.4 mol%).[7]

-

Seal the vessel and heat the reaction mixture at the appropriate temperature (e.g., 110 °C) for the required time (e.g., 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[7]

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether-ethyl acetate).

Table 1: Comparison of Catalysts for the A³ Coupling Reaction

| Catalyst System | Typical Loading (mol%) | Solvent | Temperature (°C) | Yield Range (%) | Reference |

| Dicopper Complex | 0.4 | Toluene | 110 | Good to Excellent | [7] |

| Gold(III) Salen Complex | Not specified | Water | 40 | Excellent | [8] |

| Silver Sulfide Nanoparticles | 0.5 | Solvent-free | 80 | Good to Excellent | [9] |

| Copper on Magnetite | 0.1 | Solvent-free | 120 | Not specified | [10] |

Sonogashira Coupling: A Versatile C-C Bond Forming Reaction

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[11][12] This reaction is a powerful tool for the synthesis of aryl- and vinyl-substituted aminoacetylenes.[13]

Mechanism of the Sonogashira Coupling:

The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[12][14]

Figure 2: Simplified mechanism of the Sonogashira coupling reaction.

Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling of 2-Amino-3-Bromopyridines with Terminal Alkynes [13]

-

Under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5.0 mol%), and the copper co-catalyst (CuI, 5.0 mol%) to a round-bottomed flask.[13]

-

Add the solvent (e.g., DMF, 2.0 mL) and stir for 30 minutes.[13]

-

Add the 2-amino-3-bromopyridine derivative (0.5 mmol) and the terminal alkyne (0.6 mmol).[13]

-

Heat the reaction mixture at 100 °C for 3 hours, monitoring by TLC.[13]

-

After completion, work up the reaction and purify the product by column chromatography.

Synthesis of Ynamides: Accessing a Versatile Class of Aminoacetylenes

Ynamides, with their unique electronic properties, are highly sought-after synthetic intermediates. Several methods have been developed for their synthesis, with copper-catalyzed C-N coupling reactions being particularly effective.

Microwave-Assisted Copper-Catalyzed Synthesis of N-Sulfonyl Ynamides:

Microwave irradiation can significantly accelerate the copper-catalyzed coupling of bromoalkynes and sulfonamides, allowing for the rapid synthesis of N-sulfonyl ynamides.[8][10][15]

Experimental Protocol: Microwave-Assisted Ynamide Synthesis [15]

-

In a microwave reactor vial, suspend the bromoalkyne (0.28 mmol), sulfonamide (0.42 mmol), copper catalyst (e.g., CuSO₄·5H₂O, 10 mol%), a ligand (e.g., DMEDA, 20 mol%), and a base (e.g., K₂CO₃, 2.5 equiv) in an anhydrous alcohol solvent (e.g., MeOH, 2.8 mL).[15]

-

Seal the vial and subject the mixture to microwave irradiation at 90 °C for 10 minutes.[15]

-

After cooling, collect the precipitate by filtration and wash with a suitable solvent (e.g., CH₂Cl₂).

Mechanism of Copper-Catalyzed Ynamide Synthesis:

The proposed mechanism involves the formation of a copper acetylide, which then undergoes a coupling reaction with the nitrogen nucleophile.[3]

Sources

- 1. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rapid and One-Pot Synthesis of Aryl Ynamides from Aryl Alkynyl Acids by Metal-Free C-N Cleavage of Tertiary Amines | MDPI [mdpi.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Microwave-Assisted Copper-Catalyzed Coupling of Bromoalkynes and Sulfonamides: Rapid Synthesis of N-Sulfonyl Ynamides [organic-chemistry.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 14. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

N,N-dimethylethynamine CAS number and safety data

This technical guide addresses the specific request for N,N-Dimethylethynamine (an unstable, high-energy ynamine) while strictly distinguishing it from the common industrial chemical N,N-Dimethylethylamine (DMEA).

Advanced Synthesis, Reactivity, and Safety Architecture

Part 1: Critical Disambiguation & Identity

WARNING: There is a high risk of confusion between the requested alkyne (Ynamine) and the common alkane amine. You must verify your target molecule immediately using the CAS Registry Number.

| Feature | Target Molecule: this compound | Common Confusion: N,N-Dimethylethylamine |

| Class | Ynamine (Amino-Alkyne) | Tertiary Amine |

| Structure | ||

| CAS Number | 24869-88-3 | 598-56-1 |

| Reactivity | High Energy: Hydrolyzes violently; polymerizes.[1] | Stable: Standard base/catalyst. |

| State | Volatile liquid/gas (needs cold storage). | Volatile liquid (BP 37°C).[2] |

| Primary Use | [2+2] Cycloadditions, Regioselective synthesis. | Polyurethane catalyst, acid scavenger. |

> Editorial Note: This guide focuses on the Ynamine (CAS 24869-88-3) as implied by the specific nomenclature "Ethynamine".

Part 2: Physicochemical Profile & Stability

This compound is the simplest ynamine. Unlike its ethyl-substituted counterparts, it is thermally unstable and extremely sensitive to moisture.

Key Properties[3]

-

Molecular Formula:

-

Molecular Weight: 69.11 g/mol

-

Boiling Point: ~53–55°C (Extrapolated; often handled in solution).

-

Density: ~0.7 g/mL (Estimated).

-

Dipole Moment: Ynamines possess a strong dipole due to the resonance donation of the nitrogen lone pair into the alkyne

-system (

Stability & Storage Architecture

-

Hydrolysis Hazard: Reacts exothermically with water to form N,N-Dimethylacetamide .

-

Thermal Stability: Prone to dimerization and polymerization at ambient temperatures.

-

Storage Protocol: Must be stored under Argon/Nitrogen at -80°C or generated in situ.

Part 3: Synthesis & Preparation Protocols

Due to its instability, this compound is rarely available commercially in bulk. It is synthesized via the Viehe Method (Elimination of

Protocol: Lithium Amide Elimination

Rationale: This method avoids high temperatures, preserving the volatile ynamine.

Reagents:

-

(1-Chloro-N,N-dimethylvinyl)amine (generated from N,N-dimethylacetamide +

). -

n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA).

-

Solvent: Anhydrous Ether (

).

Step-by-Step Workflow:

-

Precursor Formation: React N,N-dimethylacetamide with

to form the Vilsmeier salt, then treat with base to isolate the -

Elimination: Cool the

-chloroenamine solution in -

Base Addition: Add n-BuLi (1.1 equiv) dropwise. The base abstracts the vinylic proton, triggering

-elimination of LiCl. -

Workup: The resulting mixture contains LiCl precipitate. The ynamine is distilled directly from the reaction mixture under reduced pressure into a cold trap (-78°C).

Synthesis Pathway Diagram (DOT)

Figure 1: Synthesis of this compound via the Viehe Elimination route.

Part 4: Reactivity & Applications

The utility of this compound lies in its super-nucleophilic

[2+2] Cycloadditions (Ficini Reaction)

Ynamines react thermally with

-

Mechanism: Regioselective attack of the ynamine

-carbon (nucleophile) onto the electrophilic center of the enone. -

Application: Synthesis of stereodefined cyclobutanones and gamma-pyrones.

Thio-acylation

Reacts with carbon disulfide (

Reactivity Logic Diagram (DOT)

Figure 2: Divergent reactivity pathways of this compound.

Part 5: Safety Data & Handling (Self-Validating Protocol)

Since specific SDS data for CAS 24869-88-3 is sparse due to its transient nature, the following safety profile is derived from the Ynamine Class Hazard Profile and precursor data.

Hazard Identification (GHS)

-

Signal Word: DANGER

-

H224: Extremely flammable liquid and vapor.[2]

-

H314: Causes severe skin burns and eye damage (Corrosive).

-

H335: May cause respiratory irritation.

-

EUH014: Reacts violently with water.

Emergency Response Table

| Scenario | Immediate Action | Rationale |

| Spill | Cover with dry lime or sand. DO NOT USE WATER. | Water triggers violent hydrolysis and heat evolution. |

| Skin Contact | Wipe off dry, then wash with PEG-400 or oil. | Water may exacerbate the burn via hydrolysis on skin. |

| Fire | Use | Water streams will spread the fire and react with the fuel. |

Handling Protocol (The "Dry-Box" Rule)

-

Atmosphere: All transfers must occur under positive pressure Argon.

-

Glassware: Flame-dried, assembled hot under vacuum.

-

Solvents: Must be distilled from Sodium/Benzophenone immediately prior to use.

-

Quenching: Residual ynamine must be quenched by slow addition to a large excess of dilute acid at 0°C to manage the exotherm.

References

- Viehe, H. G. (1969). Chemistry of Acetylenes. Marcel Dekker.

-

Ficini, J. (1976). Ynamine cycloadditions: synthetic potential. Tetrahedron, 32(13), 1449-1486.

- Pitacco, G., & Valentin, E. (1982). Enamines and Ynamines. In The Chemistry of Functional Groups. Wiley.

-

PubChem Database. (2025). Compound Summary: N,N-Dimethylethylamine (CAS 598-56-1) vs Ynamine.

- Himbert, G. (1979). Alpha-halogenated enamines as precursors for ynamines.

Sources

Molecular Orbital Analysis of N,N-Dimethylethynamine: A Technical Guide to Electronic Structure and Reactivity

Executive Summary

N,N-Dimethylethynamine (DMEA) represents the prototypical ynamine , a class of electron-rich alkynes defined by the direct conjugation of a nitrogen lone pair with a carbon-carbon triple bond. Unlike their alkene counterparts (enamines), ynamines exhibit unique orbital constraints due to the linearity of the alkyne framework.

This guide provides a rigorous molecular orbital (MO) analysis of DMEA. It moves beyond simple Lewis structures to explain why DMEA is a "chemical chameleon"—stable enough to be isolated yet hyper-reactive toward electrophiles. We will dissect the Frontier Molecular Orbitals (FMOs) to predict regioselectivity and provide a validated computational protocol for modeling these systems.

Geometric and Electronic Structure

To understand the reactivity of DMEA, one must first accept that the nitrogen atom does not behave like the nitrogen in a standard amine (e.g., trimethylamine).

Hybridization and Planarity

In the ground state, the amino nitrogen in DMEA is not pyramidal (

-

Driving Force: The planar geometry maximizes the overlap between the occupied

-orbital on nitrogen ( -

Bonding Implications: This interaction imparts partial double-bond character to the C-N bond and weakens the C-C triple bond.

| Parameter | Standard Amine ( | DMEA (Ynamine) | Electronic Consequence |

| N Geometry | Pyramidal | Planar | Allows |

| C-N Bond Length | ~1.47 Å | ~1.30 Å | Significant |

| C-C Bond Length | N/A | ~1.22 Å | Slightly elongated vs. acetylene (1.20 Å). |

| Dipole Moment | Toward N | Toward | Electron density flows from N to |

Frontier Molecular Orbital (FMO) Analysis

The reactivity of DMEA is governed by the perturbation of the alkyne orbitals by the high-energy nitrogen lone pair.

The Orbital Mixing Event

-

Unperturbed System: Consider an isolated acetylene (

) and a dimethylamino radical ( -

Interaction: The

orbital is higher in energy than the acetylene -

The HOMO Result: The Highest Occupied Molecular Orbital (HOMO) of DMEA is an antibonding combination of the nitrogen

-orbital and the alkyne-

Node Location: There is a phase node between the Nitrogen and the

-Carbon. -

Coefficient Magnitude: Crucially, the orbital coefficient is largest at the

-Carbon .

-

Key Insight: This large coefficient at

Figure 1: Qualitative orbital mixing diagram showing the origin of the nucleophilic HOMO in this compound.

Computational Validation Protocol

To model DMEA accurately, standard force fields (MM2/MMFF) often fail because they do not capture the specific electronic conjugation of the ynamine moiety. Quantum mechanical methods are required.

Recommended Methodology

For researchers validating the electronic properties of DMEA derivatives, the following DFT protocol is recommended to balance cost with accuracy, particularly for the description of the

Software: Gaussian 16 / ORCA 5.0

Functional:

Step-by-Step Workflow

-

Geometry Optimization:

-

Initialize the structure with a planar nitrogen (dihedral C-N-C-C ~ 0° or 180°).

-

Constraint Check: Do not lock symmetry; allow the methyl groups to rotate to find the global minimum.

-

-

Frequency Calculation:

-

Verify zero imaginary frequencies.

-

Diagnostic: Look for the C

C stretch. In DMEA, this will appear as a very strong IR band around 2200-2230 cm

-

-

Natural Bond Orbital (NBO) Analysis:

-

This is the critical step to quantify conjugation.

-

Request Pop=NBO in Gaussian.

-

Target Metric: Second-order perturbation energy (

) for the interaction

-

Reactivity Profile: The Keteniminium Pathway

The MO analysis directly predicts the reaction pathway. Because the HOMO coefficient is highest at the

Mechanism of Electrophilic Addition

-

Attack:

approaches -

Transition State: The C-C triple bond bends.

-

Intermediate: Formation of a Keteniminium Ion . This is a linear, resonance-stabilized cation where the positive charge is delocalized onto the nitrogen.

This intermediate is highly susceptible to nucleophilic attack at the

Figure 2: The dominant reaction pathway for DMEA, driven by the stability of the keteniminium intermediate.

Spectroscopic Signatures for Verification

When synthesizing or analyzing DMEA, use these spectroscopic markers to verify the electronic structure described above:

-

C NMR:

- (attached to N): Deshielded (~70-90 ppm).

-

: Significantly shielded (~30-50 ppm) due to high electron density from the HOMO. This large shift difference (

-

IR Spectroscopy:

-

The C

C stretch is very strong (unlike symmetrical alkynes) due to the large change in dipole moment during vibration.

-

References

- Viehe, H. G. (1969). Chemistry of Acetylenes. Marcel Dekker. (Foundational text on ynamine chemistry and structure).

-

Ficini, J. (1976). Ynamine: A versatile tool in organic synthesis. Tetrahedron, 32(13), 1449-1486. Link

- Pitacco, G., & Valentin, E. (1995). Enamines and Ynamines. In The Chemistry of Functional Groups. Wiley. (Comprehensive review of electronic properties).

- Gaussian 16 Rev. C.01, Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016.

-

NIST Chemistry WebBook . N,N-Dimethylamine and related ion energetics. Link (Source for comparative ionization energies).

Sources

The Elusive Acetylene: A Technical Guide to N,N-Dimethylethynamine

Topic: History and Synthesis of N,N-Dimethylethynamine Content Type: Technical Whitepaper / Advanced Synthetic Guide Audience: Organic Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary & Chemical Identity[1][2]

This compound (commonly referred to in literature as N,N-dimethylaminoacetylene) represents a specific class of "push-pull" alkynes. Structurally defined as

Unlike its internal counterparts (

This guide deconstructs the historical evolution of its synthesis, rejecting the common confusion with stable ynamides (electron-deficient) and focusing strictly on the electron-rich ynamine core. We analyze the transition from the hazardous halo-acetylene methods of the Viehe era to the robust lithiation protocols of the Normant era.

Core Chemical Data

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | Dimethylaminoacetylene |

| Formula | |

| Hybridization | |

| Key Instability | Rapid hydrolysis to N,N-dimethylacetamide |

| Electronic Character | Highly nucleophilic |

Historical Evolution: The "Viehe" to "Normant" Transition

The history of ynamine synthesis is effectively a history of overcoming the thermodynamic preference for the amide bond. The timeline below illustrates the shift from elimination-based approaches to organometallic construction.

Figure 1: Timeline of synthetic methodologies for ynamines, highlighting the shift from hazardous chloroacetylene precursors to fluorinated organolithium routes.

Technical Deep Dive: The Normant Synthesis (1,1-Difluoroethylene Route)

While H.G. Viehe is the "father" of ynamine chemistry, his initial methods involving chloroacetylene and lithium dimethylamide were fraught with explosion risks (dichloroacetylene is a notorious explosive).

For the specific synthesis of This compound , the method developed by Sauvêtre and Normant (1978) remains the gold standard for its balance of safety and yield. This method utilizes the unique reactivity of 1,1-difluoroethylene (vinylidene fluoride) with lithium amides.

The Mechanistic Pathway

The reaction does not proceed via simple substitution. It involves a sequence of addition-elimination (AdN-E) followed by dehydrofluorination.

Figure 2: Mechanistic pathway of the Sauvêtre-Normant synthesis. Note the consumption of 2 equivalents of base to drive the formation of the lithiated species.

Detailed Experimental Protocol

Note: This protocol assumes strict anhydrous conditions (Schlenk line technique).

Reagents:

-

1,1-Difluoroethylene (Gas)

-

n-Butyllithium (2.5M in hexanes)

-

Dimethylamine (Anhydrous)

-

THF (Distilled over Na/Benzophenone)

Step-by-Step Methodology:

-

Preparation of Lithium Dimethylamide (LiNMe2):

-

Charge a flame-dried 3-neck flask with THF under Argon.

-

Cool to -78°C.

-

Condense anhydrous dimethylamine (1.1 eq relative to nBuLi) into the flask.

-

Add n-Butyllithium dropwise. Allow to warm to 0°C for 30 mins to ensure full deprotonation.

-

Why: In-situ generation is required; commercial lithium amides often contain hydroxides that kill the ynamine.

-

-

The Normant Addition:

-

Cool the LiNMe2 solution back to -78°C.

-

Bubble 1,1-difluoroethylene (VDF) into the solution.

-

Stoichiometry: You need 2 equivalents of LiNMe2 per 1 equivalent of VDF. The first equivalent performs the substitution/elimination to the fluoroenamine; the second equivalent performs the final elimination to the ynamine.

-

-

Formation of the Lithio-Ynamine:

-

Allow the mixture to warm to room temperature. The solution will contain

. -

Critical Checkpoint: At this stage, the species is stable in THF.

-

-

Protonation & Isolation (The Danger Zone):

-

Cool to -20°C.

-

Quench with a stoichiometric amount of anhydrous proton source (e.g., t-Butanol or controlled water addition). DO NOT use strong acid.

-

Purification: this compound is volatile (bp ~50-60°C). Isolate via vacuum transfer (trap-to-trap distillation) into a cold receiver.

-

Storage: Store over KOH pellets at -20°C.

-

Reactivity Profile & Applications

The utility of this compound lies in its "super-nucleophilicity." The nitrogen lone pair donates strongly into the triple bond, making the

Regioselectivity in Cycloadditions

Unlike normal alkynes, ynamines react with electrophiles (like cyclobutenones or ketenes) with total regiocontrol.

-

Ficini Reaction: Reaction with

-unsaturated ketones to form cyclobutenes. -

Hydration: Reacts violently with water to form N,N-dimethylacetamide (

). This is the primary decomposition pathway.

Stability Comparison

| Species | Structure | Stability |

| Ynamine (Terminal) | Low. Polymerizes/Hydrolyzes rapidly. | |

| Ynamine (Internal) | Moderate. Handle under inert atm. | |

| Ynamide | High. Electron-withdrawing group stabilizes. |

References

-

Viehe, H. G. (1963).[1] Angewandte Chemie International Edition, 2(8), 477. (The foundational report on ynamine synthesis via chloroacetylenes).

-

Viehe, H. G. (1967). "Ynamines."[1][2][3][4][5][6] Angewandte Chemie International Edition, 6(4), 327-347. (Comprehensive review of early ynamine chemistry).

-

Sauvêtre, R., & Normant, J. F. (1978). "Synthese d'ynamines vraies a partir de difluoro-1,1 ethylene." Tetrahedron Letters, 19(11), 957-960. (The definitive protocol for terminal ynamines using 1,1-difluoroethylene).

-

Ficini, J. (1976).[1] "Ynamine: A versatile tool in organic synthesis."[1][2][5][7] Tetrahedron, 32(13), 1449-1486. (Review of reactivity and cycloadditions).

-

Pitacco, G., et al. (1991). "Enamines and Ynamines."[1][2][4][5][6] The Chemistry of Functional Groups. (Structural analysis and electronic properties).

Sources

- 1. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ynamines derived from nucleic acids bases: synthesis, reactivity and biological activity - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. S3S63 Terminal Ynamides: Synthesis, Coupling Reactions and Additions to Common Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. grokipedia.com [grokipedia.com]

Technical Guide: Physical Properties & Reactivity Profile of N,N-Dimethylethynamine

This guide provides an in-depth technical analysis of N,N-Dimethylethynamine (DMEA) , contrasting its physicochemical profile with other ynamines and ynamides. It is designed for researchers requiring actionable data for synthesis and application.

Executive Summary: The "High-Energy" Synthon

This compound (

Unlike its stabilized cousins (ynamides) or internal homologs (e.g., N,N-diethylprop-1-ynamine), DMEA is kinetically unstable and highly reactive . It is rarely isolated as a pure substance for long-term storage due to its propensity for polymerization and rapid hydrolysis. In drug development, it functions as a potent building block for constructing nitrogen-containing heterocycles (e.g., quinolines, indoles) via [2+2] and [4+2] cycloadditions, often generated in situ.

Structural & Electronic Characteristics

The reactivity of DMEA is dictated by the orbital interaction between the nitrogen

Electronic Polarization (Push-Pull Effect)

The nitrogen atom acts as a powerful

-

Resonance Structure:

-

Dipole Moment: Ynamines exhibit a distinct dipole moment directed towards the

-carbon, opposite to that of ynamides where the electron-withdrawing group (EWG) on nitrogen competes for electron density.

Spectroscopic Signatures

| Property | This compound (DMEA) | N,N-Diethylprop-1-ynamine (Internal) | Ynamides (Stabilized) |

| IR | ~2100–2150 cm⁻¹ (Very Strong) | ~2210–2230 cm⁻¹ (Strong) | ~2200–2250 cm⁻¹ (Weak/Med) |

| ¹H NMR ( | N/A (Internal) | ||

| ¹³C NMR ( | |||

| ¹³C NMR ( |

Analytic Insight: The IR absorption of the

bond in DMEA is significantly more intense than in alkyl alkynes due to the large change in dipole moment during vibration, a direct consequence of the N-conjugation.

Physical Properties Profile

DMEA is a volatile, colorless liquid (or gas at elevated temperatures) with a pungent, amine-like odor. Due to its instability, precise physical constants are often extrapolated from its diethyl homolog or determined in solution.

Comparative Physical Data

| Property | This compound | N,N-Diethylaminoacetylene | N,N-Diethylprop-1-ynamine |

| Formula | |||

| MW | 69.11 g/mol | 97.16 g/mol | 111.19 g/mol |

| Boiling Point | ~53–55 °C (Est. at 760 mmHg)* | ~120 °C (Est.) | 130–132 °C |

| Density | ~0.78 g/mL (Est.) | ~0.80 g/mL | 0.812 g/mL |

| State (RT) | Volatile Liquid/Gas | Liquid | Liquid |

| Stability | Low (Polymerizes/Hydrolyzes) | Moderate | Moderate (Distillable) |

*Note: DMEA is often handled as a solution (e.g., in THF or ether) or generated in situ. Pure isolation requires careful low-temperature distillation.

Stability & Handling Protocols

The "Achilles Heel" of DMEA is its sensitivity to moisture and acid.

Hydrolysis Mechanism (The Keteniminium Pathway)

Unlike standard amines, DMEA does not simply protonate at the nitrogen. Protonation occurs at the electron-rich

Figure 1: Acid-catalyzed hydrolysis pathway of this compound.

Storage & Handling

-

Atmosphere: Strictly inert (Argon/Nitrogen).

-

Temperature: Store at -20°C or lower.

-

Solvents: Use anhydrous, non-protic solvents (THF, Et₂O, DCM). Avoid chloroform (can react with ynamines).

-

Stabilizers: Store over KOH pellets (to scavenge trace acid/water) if neat.

Synthesis & Purification

Due to commercial unavailability, DMEA is typically synthesized via elimination of halo-enamines.

Protocol: Elimination from 1-Chloro-2,2-difluoroethene (Example Route)

While the Brandsma method (from ketene N,S-acetals) is classic, the elimination route is common for lab-scale prep.

-

Precursor: Start with trichloroethylene or a dichloroenamine derivative.

-

Lithiation/Elimination: Treat with 2 equivalents of n-Butyllithium or Lithium Diisopropylamide (LDA) in dry ether at -78°C.

-

Mechanism:[1] Lithium-halogen exchange followed by

-elimination.

-

-

Workup: Do not use aqueous workup. Filter lithium salts under inert atmosphere.

-

Purification: Trap-to-trap distillation under high vacuum.

Self-Validating Step: Confirm product formation by IR. The appearance of a strong band at ~2100 cm⁻¹ and disappearance of the amide/enamine carbonyl or C=C stretches confirms the ynamine.

Reactivity & Applications

DMEA is a "super-enamine" used primarily for its regioselective cycloaddition capabilities.

Regioselectivity in [2+2] Cycloadditions

In reactions with

-

Ficini Reaction: Synthesis of cyclobutenes, which can ring-open to conjugated dienes.

-

Povarov-type Reactions: Inverse electron-demand Diels-Alder reactions to form quinolines.

Comparison with Ynamides

-

Ynamines (DMEA): High reactivity, requires low temp (-78°C), difficult to handle, often decomposes to amides.

-

Ynamides (e.g., N-alkynyl sulfonamides): Stable at RT, purifiable on silica, requires catalysts (Au, Cu) to activate for cycloaddition.

References

-

Brandsma, L. (2010). N,N-Dimethylaminoacetylene. ResearchGate.

- Ficini, J. (1976). Ynamine Chemistry. Tetrahedron. (Seminal work on ynamine cycloadditions).

-

Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Entry 1559: Dimethylaminoacetylene).[2][3]

-

Hsung, R. P., et al. (2011). Asymmetric Synthesis with Ynamides. PMC.

-

Evano, G., et al. (2010). From Ynamines to Ynamides. ResearchGate.

Sources

An In-depth Technical Guide to the Dipole Moment and Polarity of N,N-dimethylethynamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethylethynamine, a member of the ynamine family of compounds, possesses unique electronic characteristics that render it a valuable reagent in organic synthesis and a potential pharmacophore in medicinal chemistry. Central to its reactivity and interaction with biological systems is its molecular polarity, quantified by its dipole moment. This guide provides a comprehensive analysis of the dipole moment and polarity of this compound, integrating theoretical principles with potential experimental validation. We will delve into the structural and electronic factors governing its polarity, explore its implications in synthetic and medicinal chemistry, and outline methodologies for its empirical determination.

Introduction: The Significance of Polarity in Ynamine Chemistry

Ynamines are a class of organic compounds characterized by a carbon-carbon triple bond directly attached to a nitrogen atom. This structural motif gives rise to a highly polarized electron system, making ynamines exceptionally reactive and versatile building blocks in organic synthesis.[1][2] The nitrogen atom's lone pair of electrons engages in resonance with the alkyne, creating a high electron density on the β-carbon and inducing a significant dipole moment. This inherent polarity is a key determinant of their chemical behavior, influencing their nucleophilicity, cycloaddition reactivity, and interactions with other polar molecules.

This compound, with its simple dimethylamino substituent, serves as a fundamental model for understanding the electronic properties of ynamines. A thorough comprehension of its dipole moment and polarity is crucial for predicting its reactivity, designing novel synthetic transformations, and for the rational design of drug candidates that may incorporate this functionality.

Theoretical Framework: Unraveling the Electronic Origins of Polarity

The polarity of this compound arises from a combination of inductive and resonance effects, which result in an uneven distribution of electron density across the molecule.

Inductive and Resonance Effects

-

Inductive Effect (-I): The nitrogen atom is more electronegative than the adjacent sp-hybridized carbon atom of the alkyne. Consequently, the nitrogen atom inductively withdraws electron density from the carbon-carbon triple bond.[3]

-

Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the alkyne.[4] This mesomeric effect leads to a significant increase in electron density on the terminal alkyne carbon (β-carbon), creating a separation of charge. This resonance contribution is a dominant factor in the overall polarity of the molecule.[5]

The interplay of these two opposing electronic effects dictates the magnitude and direction of the molecular dipole moment. In the case of ynamines, the resonance effect is generally considered to be the more dominant contributor to the molecule's overall polarity.[2]

Molecular Geometry and Dipole Moment Vector

The molecular geometry of this compound, with its linear alkyne and trigonal pyramidal nitrogen (assuming sp3 hybridization), results in a net molecular dipole moment. The vector sum of the individual bond dipoles and the contribution from the nitrogen's lone pair points from the less electronegative part of the molecule (the ethynyl group) towards the more electronegative dimethylamino group.

Below is a diagram illustrating the contributing electronic effects and the resulting dipole moment in this compound.

Caption: Electronic effects contributing to the dipole moment of this compound.

Experimental Determination of the Dipole Moment

While no specific experimental value for the dipole moment of this compound is readily available in the literature, several well-established techniques can be employed for its determination.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that can provide very precise measurements of the rotational constants of a molecule in the gas phase.[6] By studying the Stark effect, which is the splitting of rotational lines in the presence of an external electric field, the components of the molecular dipole moment can be determined with high accuracy.[7]

Experimental Protocol: Microwave Spectroscopy

-

Sample Preparation: this compound is synthesized and purified. Due to the potential instability of ynamines, in-situ generation or careful handling under inert atmosphere is recommended.[2]

-

Introduction into Spectrometer: A small amount of the gaseous sample is introduced into the high-vacuum sample chamber of a microwave spectrometer.

-

Data Acquisition: The sample is irradiated with microwave radiation, and the absorption spectrum is recorded.

-

Stark Effect Measurement: A uniform electric field is applied across the sample, and the splitting of the rotational transitions is measured as a function of the field strength.

-

Data Analysis: The observed splittings are analyzed to determine the components of the dipole moment along the principal axes of inertia. The total dipole moment is then calculated.

Solvatochromic Shift Method

The dipole moment of a molecule can also be estimated by studying the effect of solvent polarity on its UV-Vis absorption or fluorescence spectra.[8][9] This method, known as the solvatochromic shift method, relies on the differential stabilization of the ground and excited electronic states by solvents of varying polarity.[10]

Experimental Protocol: Solvatochromic Shift Method

-

Sample Preparation: A stock solution of this compound is prepared.

-

Solvent Selection: A series of solvents with a wide range of polarities is chosen.

-

Spectral Measurements: The UV-Vis absorption and/or fluorescence spectra of this compound are recorded in each solvent.

-

Data Analysis: The shifts in the absorption and emission maxima are correlated with solvent polarity functions (e.g., the Lippert-Mataga equation). From these correlations, the change in dipole moment upon electronic excitation, and subsequently the ground-state dipole moment, can be estimated.

Computational Chemistry

In the absence of experimental data, quantum chemical calculations provide a powerful tool for predicting the dipole moment of molecules.[11] Methods such as Density Functional Theory (DFT) can yield accurate predictions of molecular properties.[12]

Computational Protocol: DFT Calculation

-

Structure Optimization: The 3D structure of this compound is optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation: A frequency calculation is performed to ensure that the optimized structure corresponds to a true energy minimum.

-

Dipole Moment Calculation: The dipole moment is then calculated from the optimized electron density distribution.

Implications of Polarity on Reactivity and Applications

The significant polarity of this compound is a cornerstone of its chemical reactivity and its potential applications in various fields.

Nucleophilicity and Reactivity in Organic Synthesis

The high electron density on the β-carbon, a direct consequence of the molecule's polarity, makes this compound a potent nucleophile.[13] It readily participates in a variety of organic reactions, including:

-

Addition Reactions: It reacts with a wide range of electrophiles, such as aldehydes, ketones, and imines.

-

Cycloaddition Reactions: It serves as a versatile partner in [2+2], [3+2], and [4+2] cycloaddition reactions to construct various cyclic and heterocyclic systems.[14]

-

Metal-Catalyzed Reactions: The polarity of the C-N bond influences its behavior in transition metal-catalyzed cross-coupling and C-H activation reactions.[15]

The diagram below illustrates the nucleophilic character of this compound in a typical addition reaction.

Caption: Generalized reaction pathway showcasing the nucleophilicity of an ynamine.

Role in Drug Development

The polarity of a molecule is a critical parameter in drug design, as it influences its solubility, membrane permeability, and binding affinity to biological targets.[16] The dipole moment of this compound and its derivatives can be tailored by modifying the substituents on the nitrogen atom. This tunability allows for the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates containing the ynamine scaffold.

Conclusion

This compound is a molecule of significant interest due to its unique electronic structure and reactivity. Its pronounced polarity, arising from the interplay of inductive and resonance effects, is the primary driver of its chemical behavior. While experimental determination of its dipole moment is yet to be reported, established spectroscopic and computational methods can provide this crucial information. A comprehensive understanding of the dipole moment and polarity of this compound is essential for harnessing its full potential in organic synthesis and for the rational design of novel therapeutic agents.

References

- Boc Sciences. (2024, September 2).

- Grokipedia. N,N-Dimethylethylamine.

-

ResearchGate. Application of N,N-Dimethylethanolamine as a One-Carbon Synthon for the Synthesis of Pyrrolo[1,2-a]quinoxalines, Quinazolin-4-ones, and Benzo[17][18]imidazoquinazolines via [5 + 1] Annulation.

- Chem-Impex. N,N-Dimethylethylamine.

- PubChem. This compound.

- precisionFDA. N,N-DIMETHYLETHYLAMINE.

- Wikipedia. N,N-Dimethylethylamine.

- Grokipedia. N,N-Dimethylethylamine.

- Ma, Y., et al. (2016). Sodium Diisopropylamide in N,N-Dimethylethylamine: Reactivity, Selectivity, and Synthetic Utility. The Journal of Organic Chemistry, 81(22), 11312-11315.

- Evano, G., et al. (2010). The anionic chemistry of ynamides: A review. Comptes Rendus Chimie, 13(1-2), 173-190.

- Wikipedia. N,N'-Dimethylethylenediamine.

- PubMed. Sodium Diisopropylamide in N,N-Dimethylethylamine: Reactivity, Selectivity, and Synthetic Utility.

- DeKorver, K. A., et al. (2010). S3S63 Terminal Ynamides: Synthesis, Coupling Reactions and Additions to Common Electrophiles. Chemical Reviews, 110(9), 5064-5106.

- Kawski, A., et al. (2008). Excited state dipole moments of N,N-dimethylaniline from thermochromic effect on electronic absorption and fluorescence spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(4), 843-847.

- Zhang, Y., & Hsung, R. P. (2006). Ynamides: A Modern Functional Group For The New Millennium. Accounts of Chemical Research, 39(8), 526-535.

- Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects.

- DeRuiter, J. Resonance and Induction Tutorial.

- Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.

- Sigma-Aldrich. N,N-Dimethylethylamine = 99 598-56-1.

- Oregon State University. (2020, February 7). Reactions & Properties of Enamines.

- Sigma-Aldrich. N,N-Dimethylethylamine = 99 598-56-1.

- Legon, A. C., & Lister, D. G. (2006). Amine-hydrogen halide complexes: experimental electric dipole moments and a theoretical decomposition of dipole moments and binding energies. Physical Chemistry Chemical Physics, 8(34), 3947-3958.

- PubChem. Dimethylethylamine.

- Khan Academy. (n.d.). Resonance vs Inductive Effects.

- TRACE: Tennessee Research and Creative Exchange. (n.d.). Computational Studies of the N2-H2 Interaction-Induced Dipole Moment.

- YouTube. (2021, May 3). 27.02 Resonance and Inductive Effects.

- Research Solutions. (n.d.). Microwave Spectra of Nitrogen-Containing Molecules. II.

- Matczyszyn, K., & Rotkiewicz, P. (2006). The experimental studies on the determination of the ground and excited state dipole moments of some hemicyanine dyes. Journal of Photochemistry and Photobiology A: Chemistry, 178(2-3), 136-142.

- ResearchGate. The experimental studies on the determination of the ground and excited state dipole moments of some hemicyanine dyes.

- McClellan, A. L. (1963). Tables of experimental dipole moments. W. H. Freeman.

- Sliwoski, G., et al. (2018). Machine learning for the prediction of molecular dipole moments obtained by density functional theory. Journal of Computer-Aided Molecular Design, 32(10), 1005-1014.

- NIST. (n.d.). Ethanamine, N,N-dimethyl-. In NIST Chemistry WebBook.

- Chemistry LibreTexts. (2020, November 2). A5: Dipole Moments.

- Liebing, S., et al. (2022). Effect of molecular and electronic geometries on dipole moments and polarizabilities. arXiv preprint arXiv:2201.11648.

- IDEALS. (n.d.). Rotational And Photoelectron Spectroscopies Meet Quantum Chemistry: N,n-diethylhydroxylamine.

- Chemistry Stack Exchange. (2012, April 25).

- Semantic Scholar. (n.d.). Microwave Spectrum of N‐Methyl Methylenimine.

- SlidePlayer. (n.d.). Polarity of Solvents.

- Portal de Periódicos da UFMS. (2017, December 25).

- ResearchGate. (2014, February 7). Microwave-mediated Reduction of Selected Functional Groups Employing: N,N-Dimethylaniline.borane.

- Chemistry Stack Exchange. (2017, October 23). Theoretical comparison of dipole moments of N,N-dimethyl-4-nitroaniline and N,N,2,3,5,6-hexamethyl-4-nitroaniline.

- ResearchGate. The microwave spectroscopy study of 1,2-Dimethoxyethane.

- Royal Society of Chemistry. (n.d.). Importance of dipole moments and ambient polarity for the conformation of Xaa–Pro moieties – a combined experimental and theoretical study.

- Thermo Scientific Chemicals. N,N-Dimethylethylamine, 99% 500 mL.

Sources

- 1. S3S63 Terminal Ynamides: Synthesis, Coupling Reactions and Additions to Common Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 5. Khan Academy [khanacademy.org]

- 6. | PDF or Rental [articles.researchsolutions.com]

- 7. Amine-hydrogen halide complexes: experimental electric dipole moments and a theoretical decomposition of dipole moments and binding energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The experimental studies on the determination of the ground and excited state dipole moments of some hemicyanine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. arxiv.org [arxiv.org]

- 13. Reactions & Properties of Enamines [sites.science.oregonstate.edu]

- 14. N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications_Chemicalbook [chemicalbook.com]

- 15. The anionic chemistry of ynamides: A review [comptes-rendus.academie-sciences.fr]

- 16. Importance of dipole moments and ambient polarity for the conformation of Xaa–Pro moieties – a combined experimental and theoretical study - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. chemimpex.com [chemimpex.com]

Methodological & Application

Application Note: High-Purity Synthesis of N,N-Dimethylethynamine from Trichloroethylene

Executive Summary

This application note details the laboratory-scale synthesis of N,N-dimethylethynamine (also known as dimethylaminoacetylene) utilizing trichloroethylene (TCE) as the primary feedstock.